molecular formula C16H24O3 B14850573 2-Tert-butoxy-6-(cyclohexyloxy)phenol

2-Tert-butoxy-6-(cyclohexyloxy)phenol

Cat. No.: B14850573
M. Wt: 264.36 g/mol
InChI Key: NRJIAWFGPOFREC-UHFFFAOYSA-N
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Description

2-Tert-butoxy-6-(cyclohexyloxy)phenol is an organic compound with the molecular formula C16H24O3 and a molecular weight of 264.36 g/mol . This compound is characterized by the presence of a tert-butoxy group and a cyclohexyloxy group attached to a phenol ring. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butoxy-6-(cyclohexyloxy)phenol can be achieved through several methods. One common method involves the protection of phenolic hydroxyl groups using tert-butyl ethers. This can be done under solvent-free conditions at room temperature using catalytic amounts of erbium triflate (Er(OTf)3), which can be easily recovered and reused . Another method involves the use of magnesium perchlorate (Mg(ClO4)2) and di-tert-butyl dicarbonate (Boc2O) for the protection of alcohols as tert-butyl ethers .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of eco-compatible methods and recyclable catalysts is preferred to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butoxy-6-(cyclohexyloxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield arylethanone derivatives, while reduction reactions can produce alcohols .

Scientific Research Applications

2-Tert-butoxy-6-(cyclohexyloxy)phenol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Tert-butoxy-6-(cyclohexyloxy)phenol involves its interaction with specific molecular targets and pathways. The tert-butoxy and cyclohexyloxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

2-Tert-butoxy-6-(cyclohexyloxy)phenol can be compared with other similar compounds, such as:

    2-Tert-butoxyphenol: Lacks the cyclohexyloxy group, making it less bulky and potentially less reactive.

    6-Cyclohexyloxyphenol: Lacks the tert-butoxy group, which may affect its solubility and reactivity.

    2-Tert-butoxy-4-(cyclohexyloxy)phenol: Similar structure but with different substitution patterns, leading to variations in chemical properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical behavior and applications.

Properties

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

IUPAC Name

2-cyclohexyloxy-6-[(2-methylpropan-2-yl)oxy]phenol

InChI

InChI=1S/C16H24O3/c1-16(2,3)19-14-11-7-10-13(15(14)17)18-12-8-5-4-6-9-12/h7,10-12,17H,4-6,8-9H2,1-3H3

InChI Key

NRJIAWFGPOFREC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=CC(=C1O)OC2CCCCC2

Origin of Product

United States

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